molecular formula C10H13N2Na3O8 B1662474 Edetate trisodium CAS No. 150-38-9

Edetate trisodium

Cat. No.: B1662474
CAS No.: 150-38-9
M. Wt: 358.19 g/mol
InChI Key: QZKRHPLGUJDVAR-UHFFFAOYSA-K
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Description

Edetate trisodium (C10H13N2Na3O8, CAS 150-38-9), also known as trisodium EDTA, is a sodium salt of ethylenediaminetetraacetic acid (EDTA). It functions as a hexadentate chelating agent, binding divalent and trivalent metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>, Fe<sup>3+</sup>) to form stable, water-soluble complexes. Key properties include:

  • Molecular weight: 358.19 g/mol .
  • Solubility: Highly soluble in water (≥10 mM) but insoluble in DMSO .
  • Applications: Pharmaceuticals (stabilizer, preservative synergist), cosmetics (water softener), industrial water treatment (scale inhibition), and laboratory metal ion sequestration .

Its hygroscopic nature and nephrotoxicity necessitate careful handling, particularly in patients with renal impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate trisodium is typically synthesized by reacting ethylenediaminetetraacetic acid with sodium hydroxide. The reaction involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide to form the trisodium salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

Metal Chelation Reactions

Edetate trisodium acts as a hexadentate ligand, forming stable complexes with divalent and trivalent metal ions.

Stability Constants

Metal IonLog Stability Constant (KeqK_{\text{eq}})Source
Fe³⁺25.1
Cu²⁺18.8
Mn²⁺14.0
Ca²⁺10.7

Example Reaction with Fe³⁺ :

[Fe(H2O)6]3++H4EDTA[Fe(EDTA)]+6H2O+4H+Keq=1025.1[\text{Fe}(\text{H}_2\text{O})_6]^{3+} + \text{H}_4\text{EDTA} \rightleftharpoons [\text{Fe}(\text{EDTA})]^- + 6\,\text{H}_2\text{O} + 4\,\text{H}^+ \quad K_{\text{eq}} = 10^{25.1}

This reaction underpins its use in dissolving iron oxide scale and inhibiting metal-catalyzed oxidation .

Structural Notes :

  • Forms seven-coordinate complexes with Fe³⁺ .

  • Generates chiral octahedral complexes (e.g., [Co(EDTA)]⁻) .

pH-Dependent Reactivity

The ligand’s protonation state and aggregation behavior vary with pH:

pHBehaviorObservationSource
2Protonated carboxylatesLow solubility, precipitates as acid
4Maximum charge (+2 on amines, -4 on COO⁻)High solubility, minimal UV absorption
8–12Deprotonated amines, polarized structureForms supramolecular aggregates (8–14 kDa)

UV Absorption Trends :

  • At pH 11: A240=2.8A_{240} = 2.8

  • At pH 4: A240=0.2A_{240} = 0.2 .

Reactivity with Metals and Acids

a. Redox Reactions

  • Reacts with aluminum in aqueous solutions to produce hydrogen gas :

2Al+2EDTA3+6H2O2Al(EDTA)+3H2+6OH2\,\text{Al} + 2\,\text{EDTA}^{3-} + 6\,\text{H}_2\text{O} \rightarrow 2\,\text{Al}(\text{EDTA})^- + 3\,\text{H}_2\uparrow + 6\,\text{OH}^-

b. Acid-Base Reactions

  • Converts to free EDTA acid upon treatment with HCl .

  • Incompatible with strong oxidizers (e.g., peroxides), leading to decomposition .

Decomposition Pathways

a. Thermal Degradation

  • Decomposes at temperatures >237°C, emitting toxic fumes (NOₓ, Na₂O) .

b. Photolytic Degradation

  • Exposure to UV light (53 hours) degrades 1 g/L solutions by 0.4%, altering UV absorption spectra .

Scientific Research Applications

Medical Applications

1.1 Chelation Therapy for Heavy Metal Poisoning
EDTA is primarily recognized for its role in treating heavy metal poisoning, particularly lead. It binds to lead ions in the bloodstream, facilitating their excretion through the kidneys. The FDA has approved EDTA for this purpose in both adults and children, demonstrating its effectiveness compared to other chelators .

1.2 Treatment of Wilson's Disease
In patients with Wilson's disease, where copper accumulates in the body, EDTA is used to reduce copper levels. It binds copper ions and promotes their elimination .

1.3 Cardiovascular Health
Research indicates that EDTA may have potential benefits in cardiovascular health by reducing calcium deposits in arteries, although further studies are needed to establish its efficacy in this area .

Biochemical and Molecular Biology Applications

2.1 Enzyme Inhibition
EDTA is widely used to inhibit metal-dependent enzymes in biochemical assays. By chelating metal ions that serve as cofactors for these enzymes, researchers can study enzyme activity and function without interference from these metals .

2.2 DNA and RNA Preservation
In molecular biology, EDTA is utilized to stabilize nucleic acids during extraction and storage processes. It prevents degradation by chelating metal ions that could otherwise catalyze hydrolytic reactions on DNA and RNA .

2.3 Cell Culture
EDTA is employed in tissue culture as a chelating agent that prevents cell clumping by binding calcium ions, which are critical for cell adhesion. This property allows for better handling of cells during passaging .

Environmental Applications

3.1 Soil Remediation
EDTA is used in environmental science for soil remediation by enhancing the bioavailability of heavy metals for extraction or immobilization. This application is crucial in cleaning contaminated sites .

3.2 Water Treatment
In water treatment processes, EDTA helps soften water by binding divalent metal ions that contribute to hardness (e.g., Ca²⁺ and Mg²⁺). This reduces scale formation in pipes and improves the efficacy of detergents .

Industrial Applications

4.1 Paper and Pulp Industry
EDTA stabilizes bleaching agents by sequestering metal ions that can degrade these chemicals during processing. This application enhances the efficiency of bleaching processes in paper production .

4.2 Cosmetic Formulations
In cosmetics, EDTA is included to prevent metal ion-induced degradation of products, thus improving their shelf life and stability . It is considered safe for use according to various safety assessments .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Heavy Metal PoisoningStatPearls Effective in binding lead; FDA-approved for treatment of lead poisoning
Molecular BiologyPubMed Inhibits enzyme activity; stabilizes DNA/RNA during extraction
Environmental ScienceNature Enhances bioavailability of heavy metals; effective in soil remediation
Industrial UseAtaman Chemicals Stabilizes bleaches; improves detergent efficiency

Safety and Toxicity Considerations

While EDTA has numerous applications, it is essential to consider its safety profile. Studies have indicated potential adverse effects at high doses, including gastrointestinal disturbances and reproductive toxicity in animal models . Regulatory bodies have established acceptable daily intake levels to mitigate risks associated with long-term exposure.

Mechanism of Action

The mechanism of action of edetate trisodium involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where it helps in the removal of toxic metals from the body .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts and Chelating Agents

Structural and Functional Differences

The table below compares edetate trisodium with other EDTA derivatives and related chelators:

Compound Molecular Formula Preferred Metal Ions Key Applications Safety Profile
This compound C10H13N2Na3O8 Ca<sup>2+</sup>, Fe<sup>3+</sup>, Cu<sup>2+</sup> Pharmaceuticals (contact lens solutions, ophthalmic suspensions), cosmetics Nephrotoxic; avoid in renal impairment
Calcium Disodium EDTA C10H12CaN2Na2O8 Pb<sup>2+</sup>, Cd<sup>2+</sup> Lead poisoning therapy, heavy metal detoxification Lower nephrotoxicity; approved for clinical use
Disodium EDTA C10H14N2Na2O8 Ca<sup>2+</sup>, Mg<sup>2+</sup> Anticoagulant (blood collection tubes), ophthalmic formulations May inhibit clotting factors at high doses
Tetrasodium EDTA C10H12N2Na4O8 Heavy metals (Fe<sup>3+</sup>, Cu<sup>2+</sup>) Industrial cleaning agents, textile processing Strong alkalinity; irritant
Trisodium HEDTA C10H15N3Na3O8 Fe<sup>3+</sup>, Al<sup>3+</sup> Iron overload therapy, cosmetic formulations Lower affinity for Ca<sup>2+</sup>; less nephrotoxic

Chelation Efficacy and Stability

  • This compound : Forms weaker complexes with Ca<sup>2+</sup> compared to heavy metals, making it suitable for sequestering contaminants in pharmaceuticals without depleting essential calcium .
  • Calcium Disodium EDTA : Strong affinity for lead (log Kf = 18.3) versus calcium (log Kf = 10.6), enabling selective lead mobilization in poisoning cases .
  • Disodium EDTA : Preferentially chelates Ca<sup>2+</sup> and Mg<sup>2+</sup>, used to inhibit clotting by binding calcium ions .

Pharmacological and Clinical Comparisons

  • Lead Poisoning: Calcium disodium EDTA (CaNa2EDTA) outperformed dimercaptosuccinic acid (DMSA) in lead mobilization (p < 0.001) .
  • Anticoagulation :
    • Disodium EDTA (5.4 mM) and trisodium citrate (10 μM) both inhibit clotting, but EDTA is more potent in suppressing thromboxane B2 formation .

Industrial and Cosmetic Use

  • Water Treatment : this compound prevents scale formation by sequestering Ca<sup>2+</sup> and Mg<sup>2+</sup>, whereas tetrasodium EDTA is preferred in alkaline cleaning solutions .
  • Cosmetics : Trisodium HEDTA is less likely to leach calcium from teeth compared to this compound .

Research Findings and Contradictions

  • Efficacy in Metal Chelation : A 1985 study found this compound aerosol effective against Pseudomonas lung infections in cystic fibrosis by disrupting bacterial metal ion homeostasis . However, its nephrotoxicity limits systemic use.
  • Safety Controversies : While Lanigan & Yamarik (2002) classified this compound as safe in low concentrations (<0.1%), prolonged exposure in mouthwashes may demineralize teeth .
  • Environmental Impact : EDTA salts, including trisodium EDTA, persist in waterways and may remobilize heavy metals from sediments, raising ecological concerns .

Biological Activity

Edetate trisodium, commonly referred to as trisodium EDTA, is a chelating agent widely used in various fields, including medicine, food preservation, and industrial applications. This article explores its biological activity, focusing on its antimicrobial properties, effects on cellular mechanisms, and implications for health based on diverse research findings.

Trisodium EDTA is the sodium salt of ethylenediaminetetraacetic acid (EDTA) and has a molecular weight of approximately 410.84 g/mol. Its structure allows it to form stable complexes with divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for various biological processes.

Mechanism of Action:

  • Chelation: Trisodium EDTA binds to metal ions, disrupting their biological functions. For instance, it removes Mg²⁺ and Ca²⁺ ions from the outer membrane of Gram-negative bacteria, leading to increased permeability and enhanced susceptibility to other antibiotics .
  • Antimicrobial Activity: EDTA exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and yeast. It has been shown to disrupt biofilms by breaking down the extracellular polymeric substances (EPS) that protect microbial communities .

Antimicrobial Properties

Numerous studies have highlighted the effectiveness of trisodium EDTA as an antimicrobial agent:

Microorganism Effectiveness Reference
Gram-negative bacteriaDisruption of cell wall integrity
Gram-positive bacteriaSynergistic effects with antibiotics
FungiInhibition of growth through metal ion competition
Pathogenic yeastEffective against various strains

Case Study: Wound Care Applications
A study demonstrated that EDTA effectively reduced bacterial load in wound care settings by enhancing the activity of topical antibiotics. The study concluded that EDTA could serve as a potent adjunct in treating infected wounds due to its ability to disrupt biofilms and enhance antibiotic penetration .

Toxicological Studies

While trisodium EDTA is generally recognized as safe when used appropriately, some studies have indicated potential toxicity at high doses:

  • A carcinogenicity study conducted by the National Cancer Institute found no significant evidence of carcinogenicity in rats fed diets containing trisodium EDTA over a lifetime .
  • However, gastrointestinal disturbances were noted at high concentrations (≥10,000 ppm), indicating a threshold for safe consumption .

Implications for Health

Recent research has raised concerns about the potential adverse effects of EDTA on intestinal health:

  • A study indicated that EDTA could aggravate colitis and promote colon carcinogenesis in mouse models. The mechanism involved increased intestinal permeability and disruption of epithelial barriers .
  • Histological evaluations showed that exposure to EDTA led to significant changes in cell-to-cell junction integrity, suggesting a direct impact on gut health .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying edetate trisodium in pharmaceutical formulations?

  • Methodological Answer :

  • Titrimetry : Use edetate titrant solutions (e.g., 0.05 M) buffered at pH 10 with ammonia-ammonium chloride. Endpoints are determined photometrically using eriochrome black T as an indicator .
  • Resonance Light Scattering (RLS) : A rapid, sensitive method with a detection limit of 0.0058 mg·L⁻¹. Sodium oxalate enhances scattering intensity, validated against volumetric methods .
  • HPLC : Reverse-phase chromatography with tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile as mobile phase. Detection at 254 nm after precolumn derivatization with ferric chloride .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, eye protection, and dust masks to avoid mucosal irritation .
  • Hypocalcemia Mitigation : Avoid prolonged exposure; monitor calcium levels in in vivo studies due to calcium chelation risks .
  • Waste Disposal : Neutralize acidic residues before disposal and segregate from strong oxidizers to prevent combustion .

Q. How does this compound’s chelation mechanism differ from other EDTA salts (e.g., disodium edetate)?

  • Methodological Answer :

  • Charge and Selectivity : Trisodium edetate (charge -3) has higher affinity for Ca²⁺ and Fe³⁺ compared to disodium edetate (charge -2), which preferentially binds Mg²⁺. Validate selectivity via pH-controlled titrations .
  • Calcium Depletion : Unlike edetate calcium disodium, trisodium edetate lacks bound calcium, increasing hypocalcemia risk in biological systems. Monitor ionized calcium levels in cell culture or animal models .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess this compound’s chelation efficiency in complex biological matrices?

  • Methodological Answer :

  • Matrix Complexity : Use speciation modeling (e.g., Visual MINTEQ) to predict metal-ligand stability constants in serum or wastewater .
  • Competing Ions : Introduce competing ions (e.g., Zn²⁺, Cu²⁺) at physiological concentrations to evaluate selectivity. Adjust pH to mimic in vivo conditions (pH 7.4) or industrial settings (pH 5–9) .
  • Dosage Validation : For in vivo studies, infuse ≤50 mg/kg/day diluted in 0.9% NaCl, with calcium monitoring every 6 hours to avoid toxicity .

Q. What methodologies resolve contradictions between in vitro and in vivo metal binding efficiency studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Compare free vs. protein-bound this compound using ultrafiltration or dialysis. Account for renal clearance rates (t½ = 20–60 min in rodents) .
  • Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to in vitro assays to mitigate oxidation artifacts not present in vivo .
  • Meta-Analysis : Pool data from trials like TACT (Trial to Assess Chelation Therapy) to identify confounding variables (e.g., diabetic comorbidities affecting chelation efficacy) .

Q. What advanced techniques validate the purity of this compound in research-grade samples?

  • Methodological Answer :

  • ICP-MS for Trace Metals : Detect contaminants (e.g., Pb²⁺, Cd²⁺) at ppb levels. Use EDTA-free calibration standards to avoid interference .
  • NMR Spectroscopy : Analyze structural integrity via ¹H NMR (D₂O, 400 MHz). Peaks at δ 3.5–3.7 ppm confirm unmodified ethylene backbone .
  • Thermogravimetric Analysis (TGA) : Verify anhydrous purity by measuring weight loss ≤0.1% at 120°C .

Properties

Key on ui mechanism of action

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

CAS No.

150-38-9

Molecular Formula

C10H13N2Na3O8

Molecular Weight

358.19 g/mol

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3

InChI Key

QZKRHPLGUJDVAR-UHFFFAOYSA-K

impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+]

Color/Form

White crystalline powder

density

0.7215 (NTP, 1992) - Less dense than water;  will float

flash_point

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

Key on ui other cas no.

6381-92-6
150-38-9
139-33-3

physical_description

Dry Powder;  Other Solid;  Liquid
White solid;  [Merck Index] Colorless odorless solid;  [Sigma-Aldrich MSDS]
White odorless solid;  [JECFA] White odorless crystals;  [Mallinckrodt Baker MSDS]

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

7379-28-4
17421-79-3

solubility

5 to 10 mg/mL at 70.7 °F (NTP, 1992)

Synonyms

Acid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene

vapor_pressure

7.57X10-17 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Edetate trisodium
Edetate trisodium
Edetate trisodium
Edetate trisodium
Edetate trisodium
Edetate trisodium

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